molecular formula C2H9N3O4S B6355491 1-Methylguanidine sulphate CAS No. 202401-10-3

1-Methylguanidine sulphate

Cat. No. B6355491
M. Wt: 171.18 g/mol
InChI Key: YKTILKKAWJYMRK-UHFFFAOYSA-N
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Description

1-Methylguanidine sulphate, also known as 1-Methylguanidine sulfate, is a chemical compound that is used for a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. 1-Methylguanidine sulphate is used as a reagent in organic synthesis, as a buffer in biochemical assays, and as a model compound in the study of enzymatic and non-enzymatic processes. In addition, 1-Methylguanidine sulphate has been used to investigate the biochemical and physiological effects of various drugs and toxins.

Scientific Research Applications

1-Methylguanidine sulphateidine sulphate is used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, as a buffer in biochemical assays, and as a model compound in the study of enzymatic and non-enzymatic processes. In addition, 1-Methylguanidine sulphateidine sulphate has been used to investigate the biochemical and physiological effects of various drugs and toxins.

Mechanism Of Action

1-Methylguanidine sulphateidine sulphate acts as a substrate for several enzymes, including guanidinase and guanidinohydrolase. These enzymes catalyze the hydrolysis of 1-methylguanidine sulphate to form guanidine and sulfate ions. The guanidine ion can then be further metabolized to form other compounds, such as urea, creatinine, and ammonia.

Biochemical And Physiological Effects

1-Methylguanidine sulphateidine sulphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including guanidinase and guanidinohydrolase. In addition, 1-Methylguanidine sulphateidine sulphate has been shown to inhibit the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have a variety of anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

1-Methylguanidine sulphateidine sulphate has several advantages and limitations when used in laboratory experiments. One advantage of using 1-Methylguanidine sulphateidine sulphate is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time. However, 1-Methylguanidine sulphateidine sulphate has several limitations. It can be toxic when ingested, and it can interfere with the activity of certain enzymes and neurotransmitters.

Future Directions

1-Methylguanidine sulphateidine sulphate has many potential future applications in scientific research. One potential application is in the development of new drugs and therapies. 1-Methylguanidine sulphateidine sulphate could be used to investigate the biochemical and physiological effects of various drugs and toxins, and it could be used to develop new treatments for a variety of diseases and conditions. In addition, 1-Methylguanidine sulphateidine sulphate could be used to investigate the effects of environmental toxins on the human body. Finally, 1-Methylguanidine sulphateidine sulphate could be used to study the effects of aging on the body and the development of age-related diseases.

properties

IUPAC Name

2-methylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H4,3,4,5);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTILKKAWJYMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310490
Record name 1-Methylguanidine Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl guanidine sulfate

CAS RN

598-12-9, 1866-88-2
Record name Guanidine, N-methyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylguanidine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylguanidine Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DF Duxbury - Dyes and pigments, 1994 - Elsevier
… cadmium sulphate Acid Blue 1 + sodium acetate + cadmium sulphate Acid Blue 1 + L-arginine methylester dihydrochloride + cadmium sulphate Acid Blue 1 + methylguanidine sulphate’ …
Number of citations: 17 www.sciencedirect.com
WR Boon - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
A series of derivatives of 2: 4-diaminopteridine having one or both aminogroups substituted, has been prepared by condensation of the appropriate tetra-aminopyrimidines and a-…
Number of citations: 21 pubs.rsc.org

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